molecular formula C7H13NO2 B3158347 cis-2-Amino-1-methyl-cyclopentanecarboxylic acid CAS No. 85726-00-7

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid

Cat. No. B3158347
CAS RN: 85726-00-7
M. Wt: 143.18 g/mol
InChI Key: XAKRNSMEFCXCML-CAHLUQPWSA-N
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Description

Molecular Structure Analysis

The molecular structure of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid consists of a cyclopentane ring, which is a five-membered cyclic structure, with an amino group (NH2) and a carboxylic acid group (COOH) attached .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white crystalline powder . It has a molecular weight of 143.18 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, closely related to cis-2-amino-1-methyl-cyclopentanecarboxylic acid, have been synthesized and studied using X-ray crystallography. This research revealed that the cis isomer molecules are linked by unusually strong hydrogen bonding, which is significant for understanding the molecular interactions of these compounds (Curry et al., 1993).

Biological Activity and Neuronal Excitation

  • Research into the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid, structurally similar to this compound, has shown that one of its isomers, cis-1R,3R, completely mimics the actions of N-methyl-D-aspartic acid on rat hippocampal neurons, highlighting the potential neurological implications of these compounds (Curry et al., 1988).

Potential in Drug Development

  • Monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids, which include structures related to this compound, have been synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme, indicating their potential as novel ACE inhibitors (Turbanti et al., 1993).

Future Directions

Cis-2-Amino-1-methyl-cyclopentanecarboxylic acid and similar compounds are being actively investigated for their potential applications. For instance, cyclic RGD and isoDGR integrin ligands containing cis-2-amino-1-cyclopentanecarboxylic acid scaffolds have been synthesized and examined in vitro in competitive binding assays .

Mechanism of Action

Target of Action

A similar compound, cis-2-aminomethylcyclopropane carboxylic acid, is known to be an agonist for the gabaa-rho receptor . This suggests that cis-2-Amino-1-methyl-cyclopentanecarboxylic acid might also interact with similar receptors or proteins.

Mode of Action

It’s worth noting that similar compounds like tranexamic acid and aminocaproic acid are known to act as antifibrinolytics, inhibiting the activation of plasminogen to plasmin . This could potentially provide some insight into the mode of action of this compound.

properties

IUPAC Name

(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRNSMEFCXCML-CAHLUQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
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cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
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cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
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Reactant of Route 6
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid

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